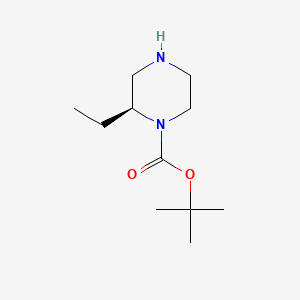

(S)-1-Boc-2-Ethylpiperazine

Description

Significance of Piperazine (B1678402) Core in Drug Discovery and Organic Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry. grafiati.comresearchgate.net Its presence in a wide array of clinically used drugs, including antipsychotics, anticancer agents, and antivirals, underscores its importance. researchgate.netchemicalbook.com The piperazine core can influence a molecule's pharmacokinetic profile, including its solubility and ability to cross biological membranes, by providing sites for hydrogen bonding and controlling basicity. chemicalbook.comlookchem.com In organic synthesis, the piperazine scaffold offers a versatile platform for constructing complex molecules due to the differential reactivity of its two nitrogen atoms, which can be selectively functionalized. muni.czlibretexts.org

Importance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the pharmaceutical and agrochemical industries. nih.gov The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause harmful side effects. This enantioselectivity arises from the fact that biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. Consequently, there is a strong regulatory preference for the development of single-enantiomer drugs to maximize efficacy and minimize potential risks. A similar principle applies to agrochemicals, where one enantiomer of a pesticide might be highly effective against a target pest while the other is less active or more toxic to non-target organisms.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590521 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325145-35-5 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Ethylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 Boc 2 Ethylpiperazine and Its Analogues

Asymmetric Synthesis Approaches for Piperazine (B1678402) Scaffolds

Asymmetric synthesis provides the most direct pathways to enantiopure compounds like (S)-1-Boc-2-ethylpiperazine, avoiding the need for chiral resolution of racemic mixtures. nih.gov These methods establish the critical stereocenter at the C2 position with high fidelity, utilizing various strategies from chiral starting materials to sophisticated catalytic systems.

Chiral pool synthesis utilizes readily available, inexpensive enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.org Amino acids are particularly effective precursors for constructing chiral 2-substituted piperazines.

A common approach involves starting from a natural α-amino acid, which already contains the desired stereocenter. rsc.org For instance, a divergent six-step synthesis has been developed to transform chiral amino acids into 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Another practical and scalable four-step route begins with α-amino acids to yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org The key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org Similarly, proteinogenic amino acids like (S)-aspartate and (S)-glutamate have been used to prepare homologous piperazine-alcanols in a five-step synthesis, demonstrating the versatility of this strategy. rsc.org

Table 1: Examples of Chiral Pool Synthesis for Piperazine Derivatives

| Starting Material | Key Transformation | Product Type | Reference |

|---|---|---|---|

| α-Amino Acids | Aza-Michael addition | Orthogonally protected 2-substituted piperazines | rsc.org |

| Chiral Amino Acids | Multi-step conversion | cis or trans 5-substituted piperazine-2-acetic acid esters | acs.org |

Catalytic enantioselective methods offer a highly efficient and atom-economical approach to chiral piperazines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Palladium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral heterocycles. This method has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols. rsc.orgdicp.ac.cn The pyrazin-2-ol substrates exist in tautomeric equilibrium, and the reaction proceeds via the capture and hydrogenation of the active tautomer. nih.govrsc.org This process often results in excellent diastereoselectivities and enantioselectivities. The resulting chiral piperazin-2-ones can be subsequently reduced to the desired chiral piperazines, such as an (S)-2-ethylpiperazine core, without loss of optical purity. rsc.orgdicp.ac.cn

A variety of 5,6-disubstituted pyrazin-2-ols can be smoothly converted into piperazin-2-ones with high yields and enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn The reaction is scalable, as demonstrated by the gram-scale asymmetric hydrogenation of a model substrate which gave the product in 93% yield and 90% ee. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ol Derivatives

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (S,S',R,R')-TangPhos | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Up to 96 | Up to 96 | nih.gov |

| Pd(TFA)₂ / Chiral Ligand | 5,6-disubstituted pyrazin-2-ols | High | 84-90 | dicp.ac.cn |

Another significant palladium-catalyzed method is the decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edursc.org This allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to chiral piperazines. caltech.edunih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. In the context of piperazine synthesis, organocatalysts can be employed in various transformations. For example, a multifunctional cinchona-derived thiourea (B124793) has been used to catalyze the asymmetric epoxidation of alkylidenemalononitriles, followed by an Sₙ2 ring-opening with 1,2-diamines to furnish enantioenriched 3-substituted piperazin-2-ones. researchgate.net

More directly, organocatalysis has been used to construct complex fused heterocyclic systems containing the piperazine motif. Ureidoaminal-derived Brønsted bases have been shown to be effective in catalyzing the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, producing chiral pyrrolodiketopiperazines with high diastereomeric ratios and enantioselectivity. nih.gov This demonstrates the potential of organocatalysis to create complex chiral scaffolds that incorporate the piperazine ring. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. For piperazines with substituents at more than one carbon, this is a critical consideration. A straightforward catalytic method for synthesizing complex C-substituted piperazines involves an iridium-catalyzed head-to-head coupling of easily prepared imines. nih.govacs.org This 100% atom-economic [3+3] cycloaddition process allows for the selective formation of a single diastereoisomer with a broad substrate scope under mild conditions. nih.govacs.org

Another approach involves the direct diastereoselective α-C–H lithiation of N-Boc piperazines. mdpi.com Using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate allows for asymmetric lithiation, followed by trapping with an electrophile. This method provides α-functionalized piperazines with generally good levels of diastereocontrol and has been applied to the synthesis of an intermediate for the drug Indinavir. mdpi.com

Table 3: Examples of Diastereoselective Piperazine Synthesis

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| [3+3] Cycloaddition | Iridium Complex | Atom-economical, single diastereoisomer formed | nih.govacs.org |

| α-C–H Lithiation | s-BuLi / (-)-sparteine | Good diastereocontrol, access to α-functionalized piperazines | mdpi.com |

Catalytic Enantioselective Routes

De Novo Synthesis of the Piperazine Ring

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors, offering high flexibility and the potential to introduce multiple substituents with controlled stereochemistry.

One versatile de novo strategy utilizes multicomponent reactions. nih.gov An approach based on the Ugi-tetrazole reaction, followed by an intramolecular Sₙ2 cyclization, can assemble highly substituted morpholine (B109124) and piperazine rings. acs.org This two-step, operationally simple procedure starts with components like an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide (B81097), and a mono-protected ethylene (B1197577) diamine to build the piperazine core. acs.org

Another powerful de novo method is the stannyl (B1234572) amine protocol (SnAP) developed by Bode and coworkers. mdpi.comencyclopedia.pub This convergent approach synthesizes piperazines from aldehydes and tin-substituted diamines. The strategy relies on the generation of an α-aminyl radical that cyclizes with an intermediate imine. mdpi.comencyclopedia.pub This method features mild reaction conditions and excellent functional group tolerance. encyclopedia.pub A related photoredox method, the CarboxyLic Amine Protocol (CLAP), uses an iridium-based photocatalyst for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.com

Ring-Closure Strategies

Ring-closure or cyclization strategies are fundamental to the synthesis of heterocyclic compounds, including piperazines. These methods typically involve the formation of the six-membered ring from acyclic precursors.

Intramolecular cyclization offers a powerful strategy for the stereocontrolled synthesis of substituted piperazines. A common approach begins with readily available chiral starting materials, such as α-amino acids. This methodology allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. The key transformation often involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. This method has been successfully applied to the multigram scale synthesis of various chiral piperazines and has also been extended to the construction of 1,4-diazepanes and 1,4-diazocanes. rsc.org

Another intramolecular approach involves the reductive cyclization of dioximes. This method allows for the conversion of a primary amino group into a piperazine ring, providing access to piperazines with substitution at the carbon atoms. researchgate.net

| Starting Material | Key Reaction | Product | Scale | Reference |

| α-Amino acids | Aza-Michael addition | Orthogonally protected 2-substituted piperazines | Multigram | rsc.org |

| Primary amines and nitrosoalkenes | Reductive cyclization of dioximes | Carbon-substituted piperazines | Not specified | researchgate.net |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of complex heterocyclic scaffolds like piperazines.

The Ugi four-component reaction (U-4CR) has been utilized to synthesize piperazine-2-carboxamides in a one-pot fashion. This reaction typically involves an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide. thieme-connect.com This methodology has been applied to the synthesis of a key chiral piperazine intermediate for the HIV protease inhibitor Indinavir. thieme-connect.comorganic-chemistry.org The split-Ugi reaction has also been employed to generate a library of 1,4-disubstituted piperazine-based compounds. nih.gov Furthermore, the use of α-amino acid-derived chiral components in a sequential Ugi reaction/cyclization strategy provides access to various piperazine-based scaffolds. nih.gov

The Passerini reaction, another important isocyanide-based MCR, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While its direct application to form the piperazine ring is less common, it is a powerful tool for creating highly functionalized acyclic precursors that can subsequently undergo cyclization to form piperazines and other heterocycles.

| MCR Type | Reactants | Product Type | Key Features | Reference(s) |

| Ugi 4-Component Reaction | N-alkylethylenediamine, chloroacetaldehyde, carboxylic acid, isocyanide | Piperazine-2-carboxamides | One-pot, high efficiency | thieme-connect.com |

| Split-Ugi Reaction | Diamine, aldehyde, carboxylic acid, isocyanide | 1,4-disubstituted piperazines | Generates chemical diversity | nih.gov |

| Ugi Reaction / Cyclization | α-Amino acid-derived components | Chiral piperazine scaffolds | Stereocontrolled synthesis | nih.gov |

Rearrangement Reactions (e.g., Curtius, Schmidt)

Rearrangement reactions provide another avenue for the synthesis of piperazine precursors, particularly chiral amines and lactams, which can be further elaborated into the desired piperazine structure.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. wikipedia.org A key advantage of this reaction is the retention of stereochemistry at the migrating group, making it highly valuable for the synthesis of chiral amines from chiral carboxylic acids. nih.gov The reaction can be carried out under mild conditions, and various protocols exist for the in situ formation of the acyl azide. nih.govnih.gov

The Schmidt reaction involves the reaction of an azide with a carbonyl compound, such as a ketone or carboxylic acid, in the presence of acid to yield an amide or amine. wikipedia.org The intramolecular Schmidt reaction is particularly useful for the synthesis of lactams, which are cyclic amides. nih.govchimia.ch This reaction has been employed for the desymmetrization of symmetric ketones using chiral hydroxyalkyl azides to produce lactams as single enantiomers. libretexts.org

| Rearrangement | Starting Material | Key Intermediate | Product | Key Features | Reference(s) | | --- | --- | --- | --- | --- | | Curtius | Carboxylic acid | Acyl azide, Isocyanate | Amine, Carbamate, Urea | Retention of stereochemistry | wikipedia.orgnih.govnih.gov | | Schmidt | Ketone, Carboxylic acid | Azide | Amide, Lactam, Amine | Useful for lactam synthesis | wikipedia.orgchimia.chlibretexts.org |

Functionalization of Pre-formed Piperazine Rings

An alternative to constructing the piperazine ring from acyclic precursors is the direct functionalization of a pre-existing piperazine core. This approach can be more atom-economical and lead to more convergent synthetic routes.

Direct C-H functionalization of piperazines has emerged as a powerful tool for introducing substituents onto the carbon framework of the ring, moving beyond the traditional focus on N-substitution. mdpi.com

One successful approach is the direct α-C-H lithiation of N-Boc-protected piperazines. mdpi.com This method involves deprotonation at the carbon adjacent to the Boc-protected nitrogen using a strong base like s-BuLi, often in the presence of a chiral ligand such as (-)-sparteine for asymmetric transformations. mdpi.comacs.orgnih.gov The resulting lithiated intermediate can then be trapped with various electrophiles. This strategy has been used for the asymmetric synthesis of enantiopure α-substituted piperazines. acs.orgnih.gov In situ IR spectroscopy has been instrumental in optimizing reaction conditions and understanding side reactions. researchgate.net

Visible-light photoredox catalysis offers a mild and green alternative for the C-H functionalization of piperazines. mdpi.comencyclopedia.pub This methodology often involves the generation of an α-amino radical from the N-Boc piperazine, which can then couple with a variety of partners, including electron-deficient arenes and vinyl sulfones. mdpi.comencyclopedia.pub Both transition metal complexes (e.g., iridium-based) and organic photocatalysts have been successfully employed. mdpi.comresearchgate.net

| Methodology | Reagents/Catalyst | Substrate | Product | Key Features | Reference(s) | | --- | --- | --- | --- | --- | | Asymmetric Lithiation | s-BuLi, (-)-sparteine or surrogate | N-Boc-piperazine | Enantiopure α-substituted piperazines | High stereocontrol | mdpi.comacs.orgnih.gov | | Photoredox Catalysis | Ir(ppy)3 or organic photocatalyst, light | N-Boc-piperazine | α-Aryl or α-vinyl piperazines | Mild, green conditions | mdpi.comencyclopedia.pubresearchgate.net |

N-Alkylation and N-Arylation Methods

Functionalization of the nitrogen atoms of the piperazine core is a fundamental strategy for modulating the pharmacological properties of piperazine-containing compounds. A variety of robust methods exist for forming C-N bonds at the N4 position of this compound.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction facilitates the N-arylation of amines, including piperazine derivatives, with aryl halides or pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org The reaction's utility lies in its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann reaction. wikipedia.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. organic-chemistry.orgnih.gov This method has been widely applied in the synthesis of pharmaceuticals due to its reliability and versatility. nih.gov

| Amine | Aryl Halide | Pd Source | Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine (B6355638) | 4-Bromotoluene | (NHC)Pd(allyl)Cl | SIPr (NHC) | NaOtBu | 98 | rsc.org |

| Morpholine | 4-Bromoanisole | (NHC)Pd(allyl)Cl | SIPr (NHC) | NaOtBu | 90 | rsc.org |

| Primary Amine | Aryl Bromide | Pd(OAc)₂ | (rac)-BINAP | NaOtBu | General Method | cmu.edu |

However, significant progress has been made in recent decades. The development of new catalytic systems using soluble copper(I) salts in combination with various ligands, such as diamines, amino acids, or phenanthrolines, has allowed the reaction to proceed under much milder conditions. scispace.comspringernature.com These modern protocols have broadened the scope of the Ullmann-Goldberg reaction, making it a viable and often complementary alternative to the palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of piperazines. wikipedia.orgscispace.com

| Amine Type | Aryl Halide | Copper Source | Ligand | Base | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aniline | 2-Chlorobenzoic acid | CuI | Phenanthroline | KOH | High | wikipedia.org |

| Primary amines | Aryl bromides | CuI | N,N-Diethylsalicylamide | Cs₂CO₃ | 110 °C | scispace.com |

| Amides | Aryl iodides | CuI | 1,2-Diaminocyclohexane | K₂CO₃ | 110 °C | scispace.com |

Reductive amination is one of the most common and efficient methods for the N-alkylation of secondary amines like this compound. harvard.edu The reaction proceeds via the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. harvard.edu This one-pot procedure avoids the over-alkylation problems that can occur with direct alkylation using alkyl halides. harvard.edu

A variety of reducing agents can be employed, but mild and selective hydride reagents are preferred. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation, as it is mild enough not to reduce the starting carbonyl compound but is reactive enough to reduce the intermediate iminium ion. harvard.edunih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. reddit.com This method is widely applicable, tolerates a broad range of functional groups, and is a reliable way to introduce diverse alkyl substituents onto the piperazine nitrogen. nih.govchemicalbook.com

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-Boc-piperazine | Cinnamaldehyde | Sodium triacetoxyborohydride (STAB) | DCM | N-Cinnamyl-1-Boc-piperazine | reddit.com |

| Primary amines | Aldehydes | Sodium triacetoxyborohydride (STAB) | CH₂Cl₂ | N-Boc protected secondary amines | nih.gov |

| 1-Boc-piperazine | Biaryl aldehydes | Not specified | Not specified | N-Biarylmethyl-1-Boc-piperazine | chemicalbook.com |

| Ammonium (B1175870) acetate (B1210297) | β-Ketoester | Sodium cyanoborohydride | Not specified | 1,4-Diamine precursor | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of the this compound core. The presence of a secondary amine in the piperazine ring allows for a variety of substitution reactions at the N4 position.

The alkylation of the piperazine nitrogen is a common strategy. For instance, mono-alkylation of a Boc-protected piperazine can be achieved by reacting it with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). researchgate.net This method is generally preferred over the direct alkylation of piperazine to avoid the formation of dialkylated byproducts. researchgate.net The use of a Boc protecting group on one nitrogen atom effectively blocks its reactivity, allowing for selective functionalization of the other nitrogen. researchgate.net

Nucleophilic aromatic substitution (SNA) is another powerful tool for modifying piperazine derivatives. Aryl halides containing electron-withdrawing groups in the ortho or para positions are susceptible to nucleophilic attack by the piperazine nitrogen. byjus.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex) before the leaving group is expelled. chemistrysteps.com The rate of these reactions is influenced by the nature of the leaving group and the electron-withdrawing substituent. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Boc-piperazine | Alkyl Iodide | N-Alkylation | K2CO3, Acetonitrile, reflux | 1-Boc-4-alkyl-piperazine | Good | researchgate.net |

| 2,4,6-Trinitrochlorobenzene | Piperazine | SNAr | Aqueous NaOH, Room Temp | 1-(2,4,6-Trinitrophenyl)piperazine | Not specified | libretexts.org |

| p-Nitrophenyl fluoride | Piperazine | SNAr | Not specified | 1-(4-Nitrophenyl)piperazine | Faster than meta isomer | masterorganicchemistry.com |

Derivatization of Side Chains

The ethyl group at the C2 position of this compound offers a site for further chemical modification, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Oxidation and Reduction of Functional Groups

While direct oxidation of the ethyl side chain of this compound is not extensively reported, related piperazine derivatives have been shown to undergo oxidation. For example, piperazines can be oxidized by agents like bromamine-T in an acidic medium to form the corresponding N-oxides. researchgate.net The presence of electron-donating groups on the piperazine ring can enhance the reaction rate by stabilizing the transition state. researchgate.net

Reduction of functional groups on piperazine side chains is a common transformation. For instance, a carboxylic acid group on a piperazine derivative can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH). youtube.com More selective reducing agents, such as borane (B79455) (BH3), can be used to reduce carboxylic acids in the presence of other functional groups like esters. youtube.com The choice of reducing agent is crucial for achieving the desired chemoselectivity.

Substitution of Hydroxyl/Halide Groups

Hydroxyl groups on the side chains of piperazine derivatives can be converted into better leaving groups, such as halides, to facilitate further nucleophilic substitution. Standard reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for this conversion, typically proceeding through an SN2 mechanism for primary and secondary alcohols. youtube.com

Once a halide is introduced onto the side chain, it can be displaced by a variety of nucleophiles. The reactivity of alkyl halides in nucleophilic substitution reactions follows the order I > Br > Cl > F. masterorganicchemistry.com Primary and secondary alkyl halides generally react via an SN2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the carbon is chiral. pressbooks.pub Tertiary alkyl halides tend to react through an SN1 mechanism, involving the formation of a carbocation intermediate. pressbooks.pub

Coupling Reactions (e.g., Amidation, Peptide Coupling)

The free secondary amine of (S)-2-ethylpiperazine (after deprotection of the Boc group) can readily participate in amidation and peptide coupling reactions. These reactions are essential for building more complex molecules, including potential drug candidates.

Amide bond formation is typically achieved by reacting the piperazine with a carboxylic acid that has been activated with a coupling reagent. nih.gov Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govsci-hub.st The use of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction. nih.gov

Peptide coupling follows a similar principle, where the piperazine derivative is coupled to an amino acid or a peptide fragment. The choice of coupling reagent and conditions is critical to ensure high yields and prevent epimerization, particularly when dealing with chiral amino acids. mdpi.com The formation of a diketopiperazine is a potential side reaction in peptide synthesis, especially with N-terminal proline residues, leading to cleavage of the peptide chain. nih.gov

| Coupling Reagent | Additive | Base | Typical Application | Reference |

|---|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | TEA (triethylamine) or DIPEA (N,N-diisopropylethylamine) | General amide bond formation | nih.gov |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | Not always required | Esterification and amidation | nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | DIPEA | Peptide coupling, especially for hindered amino acids | nih.gov |

Protection and Deprotection Strategies

The use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules like this compound.

Boc Protection: Mechanisms and Conditions

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. total-synthesis.comfishersci.co.uk

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O). total-synthesis.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O. This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com The reaction is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, although it can proceed without one. total-synthesis.com

The choice of solvent for Boc protection is flexible, with common options including tetrahydrofuran (B95107) (THF), acetonitrile, and water. fishersci.co.uk The reaction is typically performed at room temperature or with gentle heating. fishersci.co.uk

The deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM) or dioxane. fishersci.co.ukreddit.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. total-synthesis.com This cation can then be trapped by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com While acidic conditions are standard, methods for Boc deprotection under basic or neutral conditions have also been developed for substrates that are sensitive to acid. researchgate.netmdpi.comscispace.com

| Transformation | Reagent(s) | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O) | THF, Acetonitrile, Water | Room temperature or moderate heat, often with a base (e.g., TEA, NaOH) | total-synthesis.comfishersci.co.uk |

| Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl acetate | Room temperature | fishersci.co.ukreddit.com |

| Boc Deprotection (Alternative) | Zinc bromide (ZnBr2) or TMSI | DCM | Room temperature | fishersci.co.uk |

Selective Boc Deprotection Techniques

The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis. Its removal is a critical step, and achieving selective deprotection, particularly in molecules with multiple functional groups or protection sites, is a significant synthetic challenge. For a molecule such as this compound, where deprotection reveals a secondary amine at the N-1 position, the choice of method can influence yield, purity, and the integrity of the chiral center at C-2.

Conventional deprotection strategies frequently rely on acidic hydrolysis. acs.org Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate are commonly employed. nih.gov These methods are often effective but can suffer from a lack of selectivity, especially in the presence of other acid-sensitive functional groups. acs.org The vigorous reaction conditions, including potential off-gassing, can also present challenges for process control. acs.org Alternative acidic reagents like aqueous phosphoric acid or sulfuric acid in tert-butyl acetate have also been reported. nih.gov

More advanced and selective techniques have been developed to overcome the limitations of strong acid hydrolysis. These methods offer milder conditions and greater control over the deprotection process.

Thermal Deprotection in Continuous Flow: A modern approach involves the thermal removal of the Boc group, often facilitated by continuous flow reactor technology. acs.orgnih.gov This technique can be performed without any acid catalyst, relying on high temperatures (e.g., 150-250 °C) to induce the fragmentation of the Boc group into isobutylene (B52900) and carbon dioxide. acs.orgacsgcipr.org A key advantage of this method is the ability to achieve selectivity through precise temperature control. For instance, studies have shown that aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, allowing for sequential deprotection in molecules containing both. acs.orgnih.gov The use of a continuous flow setup allows for safe operation at high temperatures and pressures, rapid optimization, and is well-suited for scaling up production. acsgcipr.org

Catalytic and Mild Reagent-Based Deprotection: Research has also focused on catalytic systems and milder reagents. Methodologies using iodine, either in catalytic amounts under solvent-free conditions or via fusion with the substrate, have been shown to effectively cleave the N-Boc group. nih.govresearchgate.net Basic conditions, such as sodium carbonate in refluxing dimethoxyethane (DME), have also been developed for the deprotection of certain N-Boc substrates. nih.gov Another mild approach utilizes oxalyl chloride in methanol (B129727) at room temperature to achieve deprotection in high yields. nih.gov These methods provide valuable alternatives when acidic conditions must be avoided to protect other functionalities within the molecule.

Table 1: Comparison of Selective Boc Deprotection Techniques

| Deprotection Method | Typical Reagents/Conditions | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | TFA in DCM; HCl in Dioxane/Ethyl Acetate | Well-established, generally effective | Lack of selectivity, harsh conditions, potential side reactions | acs.orgnih.gov |

| Thermal (Continuous Flow) | Heat (150-250 °C) in solvents like MeOH or TFE | High selectivity via temperature control, no acid catalyst, scalable | Requires specialized equipment (flow reactor), high temperatures | acs.orgacsgcipr.org |

| Iodine Catalysis | Catalytic I2, solvent-free or in solution | Mild, solvent-free options available | Substrate-dependent efficacy | nih.govresearchgate.net |

| Mild Lewis Acid Catalysis | Mg(ClO4)2 in acetonitrile | Selective for carbamates over simple amines | Catalyst may require removal | researchgate.net |

| Oxalyl Chloride | (COCl)2 in Methanol, Room Temperature | Mild conditions, high yields | Reagent is corrosive and moisture-sensitive | nih.gov |

Process Optimization and Scalability

The successful transition of a synthetic route for this compound from laboratory scale to industrial production hinges on rigorous process optimization and careful consideration of scalability. The goal is to develop a robust, safe, cost-effective, and environmentally sustainable process that consistently delivers the product with high yield and enantiomeric purity.

Reaction Condition Control (Temperature, Solvents, Bases)

Precise control over reaction conditions is fundamental to optimizing the synthesis of chiral piperazines. Each parameter—temperature, solvent, and the choice of base—can significantly impact reaction kinetics, selectivity, and impurity profiles.

Temperature: Temperature control is critical throughout the synthesis. For instance, in cyclization steps to form the piperazine ring, heating is often required to drive the reaction to completion. A patented synthesis of N-Boc piperazine specifies controlling the temperature at 60 °C during ammonolysis and cyclization to achieve high yields. google.comgoogle.com Conversely, low temperatures are often essential for maintaining stereochemical integrity. In asymmetric lithiation reactions used to introduce substituents at the C-2 position, reactions are typically conducted at cryogenic temperatures (e.g., -78 °C) to maximize enantioselectivity. beilstein-journals.org Even during workup procedures, temperature can be crucial; performing a neutralization step at 0 °C has been shown to prevent the formation of an undesired lactam side product. nih.gov

Solvents: The choice of solvent affects reactant solubility, reaction rates, and in some cases, stereochemical outcomes. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are common in organometallic reactions such as asymmetric lithiation-trapping. whiterose.ac.uk For extraction and purification, solvents like ethyl acetate are frequently used due to their ability to efficiently dissolve the product while minimizing the solubility of inorganic byproducts. google.comgoogle.com In catalytic syntheses, solvent choice can influence catalyst activity and stability. For example, a catalytic copper-based synthesis of piperazines found that a solvent system of hexafluoroisopropanol (HFIP) and acetonitrile was optimal for promoting catalyst turnover and reducing side products. ethz.ch

Bases: Bases are utilized in multiple stages of piperazine synthesis, from neutralizing amine salts to promoting reactions. The choice between inorganic bases (e.g., sodium carbonate, potassium carbonate) and organic bases (e.g., triethylamine, TMEDA) depends on the specific transformation. In the protection step with Boc anhydride, sodium carbonate is used to maintain an alkaline pH and facilitate the reaction. google.com In asymmetric lithiation, a chelating diamine base like (-)-sparteine or a surrogate is often used in conjunction with an organolithium reagent (e.g., s-BuLi) to direct the deprotonation and establish the chiral center. nih.gov

Table 2: Impact of Reaction Conditions on Substituted Piperazine Synthesis

| Parameter | Condition Example | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | -78 °C for asymmetric lithiation | Maximizes enantioselectivity by stabilizing the chiral organometallic intermediate | beilstein-journals.org |

| Temperature | 60 °C for cyclization | Increases reaction rate to ensure complete ring formation and high yield | google.comgoogle.com |

| Solvent | HFIP/CH3CN for catalytic cyclization | Promotes catalyst turnover and reduces protodestannylated side products | ethz.ch |

| Solvent | Ethyl Acetate for extraction | Provides good product solubility and facilitates removal of aqueous impurities | google.com |

| Base | (-)-Sparteine/s-BuLi | Acts as a chiral ligand to direct stereoselective deprotonation at the α-carbon | nih.gov |

| Base | Sodium Carbonate | Maintains alkaline pH during Boc-protection step | google.com |

Catalyst Selection and Optimization

The synthesis of an enantiomerically pure compound like this compound relies heavily on asymmetric catalysis. The selection of an appropriate catalyst and chiral ligand is paramount for establishing the stereocenter at the C-2 position with high efficiency and enantioselectivity.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are widely employed for the asymmetric synthesis of chiral piperazines. nih.gov Asymmetric hydrogenation of a pyrazine (B50134) or dihydropyrazine (B8608421) precursor is a powerful strategy. For example, iridium-catalyzed hydrogenation of activated pyrazines using chiral ligands such as those of the JosiPhos family has been shown to produce a range of chiral piperazines with high enantiomeric excess (up to 96% ee). researchgate.net Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org

Catalyst and Ligand Optimization: The performance of these catalytic systems is highly dependent on the structure of the chiral ligand. Optimization often involves screening a library of ligands to find the best match for a specific substrate. For the synthesis of 2,3-disubstituted piperazines via a copper-catalyzed reaction, the use of a chiral bis(oxazoline) ligand, (S)-PhBox, was found to induce a promising enantiomeric ratio (80:20). ethz.ch In iridium-catalyzed [3+3] cycloadditions of imines, the catalyst's activity and selectivity were significantly enhanced by the addition of N-oxides, demonstrating how additives can be used to optimize catalytic performance. nih.gov The choice of the distal N-substituent on the piperazine ring can also unexpectedly influence the yield and enantioselectivity in asymmetric lithiation reactions, highlighting another parameter for optimization. nih.gov

Table 3: Selected Catalytic Systems for Asymmetric Piperazine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium / JosiPhos-type Ligand | Asymmetric Hydrogenation | Produces chiral piperazines with up to 96% ee from pyrazinium salts | researchgate.net |

| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Converts pyrazin-2-ols to chiral piperazin-2-ones with high ee | dicp.ac.cnrsc.org |

| Copper(II) triflate / (S)-PhBox | Cyclization | Catalytic, enantioselective process for forming 2,3-disubstituted heterocycles | ethz.ch |

| [IrCl(cod)(PPh3)] / N-Oxide | [3+3] Cycloaddition | Atom-economic, highly diastereoselective formation of C-substituted piperazines | nih.gov |

| s-BuLi / (-)-Sparteine | Asymmetric Lithiation-Trapping | Direct C-H functionalization to create α-substituted chiral piperazines | nih.gov |

Industrial Scale Synthesis Considerations

Scaling the synthesis of this compound from the laboratory to an industrial plant introduces a new set of challenges related to safety, cost, equipment, and regulatory compliance. A scalable process must be not only high-yielding but also robust and reproducible on a large scale.

Process Robustness and Safety: An industrial process must be tolerant to minor fluctuations in conditions without significant drops in yield or purity. Reactions that require cryogenic temperatures, while effective in the lab, can be expensive and challenging to implement on a multi-kilogram or ton scale. Therefore, developing routes that operate under milder, more manageable conditions is preferable. google.comgoogle.com The thermal and pressure hazards of each step must be thoroughly assessed. For example, thermal deprotection in a large batch reactor could pose safety risks, making a continuous flow process a more attractive and safer alternative for industrial application. acsgcipr.org

Transition from Batch to Flow Chemistry: Continuous flow manufacturing is increasingly being adopted in the pharmaceutical industry as an alternative to traditional batch processing. For the synthesis of chiral intermediates, flow chemistry offers several advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for higher consistency and quality. nih.gov The telescoped, multi-step synthesis of active pharmaceutical ingredients (APIs) in continuous flow systems demonstrates the potential for creating highly efficient and automated manufacturing processes. nih.gov

Impurity Management: On a large scale, even minor impurities can amount to significant quantities that must be removed. The purification of the final product, often through crystallization or chromatography, can be a major bottleneck and cost driver. A well-designed industrial synthesis aims to minimize impurity formation at each step. For example, in a kilogram-scale synthesis of a piperazine-containing drug, a route was chosen because the impurities formed were easily removed, yielding a high-purity final compound. nih.gov

Applications of S 1 Boc 2 Ethylpiperazine in Medicinal Chemistry Research

As a Chiral Scaffold for Drug Development

The piperazine (B1678402) ring is considered a "privileged structure" in drug discovery, appearing in a significant number of approved drugs. smolecule.comnih.gov The incorporation of an ethyl group at the second position introduces a chiral center, and the Boc (tert-butoxycarbonyl) protecting group enhances stability and solubility, making (S)-1-Boc-2-ethylpiperazine an excellent starting material for drug development. chemimpex.com

This compound serves as a fundamental component in the design of new therapeutic agents. chemimpex.com Its structure allows for the strategic attachment of various functional groups, enabling chemists to create libraries of compounds with diverse pharmacological profiles. This adaptability is crucial in lead optimization, where researchers fine-tune a molecule's properties to enhance efficacy and selectivity. The piperazine core is often employed as a linker or central scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. researchgate.net The compound's utility as a versatile intermediate facilitates the efficient synthesis of complex molecules, accelerating the discovery of new drug candidates for a wide range of diseases. chemimpex.com

Stereochemistry plays a critical role in the biological activity of pharmaceuticals, influencing how a drug interacts with its target, as well as its absorption, distribution, metabolism, and excretion. nih.govnih.gov For piperazine derivatives, the specific three-dimensional arrangement of atoms can lead to significant differences in pharmacological effects between enantiomers. researchgate.net

The (S)-configuration at the C-2 position of the piperazine ring is a key determinant of a molecule's receptor selectivity and binding affinity. smolecule.com Chiral recognition is a fundamental principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral. Consequently, one enantiomer of a drug may bind to a target with much higher affinity than the other, resulting in different potencies. nih.govresearchgate.net For instance, in the development of receptor agonists or antagonists, the precise stereochemistry of the piperazine derivative can dictate whether the compound activates or blocks the receptor, and to what degree. researchgate.net This stereoselectivity is crucial for designing drugs with improved therapeutic windows and reduced off-target effects. nih.govresearchgate.net

Synthesis of Bioactive Compounds

The this compound scaffold is a key starting material for synthesizing a variety of bioactive compounds targeting different therapeutic areas.

The piperazine moiety is a common feature in many centrally acting drugs, and this compound is a valuable intermediate in the synthesis of agents for neurological disorders. chemimpex.comeurekaselect.com Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonergic and GABAergic systems. eurekaselect.comnih.gov This interaction makes them suitable candidates for developing novel anxiolytic, antidepressant, and antipsychotic drugs. eurekaselect.com The ability to use this compound as a building block allows for the creation of compounds with tailored affinities for specific receptor subtypes, which is a key strategy for developing treatments with enhanced efficacy for conditions like depression and anxiety. chemimpex.comnih.gov

In oncology research, the piperazine scaffold is incorporated into numerous designs for novel anticancer agents. researchgate.net Derivatives synthesized from piperazine-containing precursors have shown potent cytotoxic activity against a range of human cancer cell lines. nih.gov For example, research has focused on designing piperazine derivatives that act as dual inhibitors of enzymes like COX-2 and 5-LOX, which are implicated in both inflammation and cancer progression. nih.gov The versatility of the piperazine structure allows for its incorporation into molecules targeting various cancer-related pathways. researchgate.netnih.gov

Below is a table summarizing research findings on piperazine derivatives as anticancer agents.

| Compound Class | Target/Mechanism | Cancer Cell Lines | Key Findings |

| Benzhydrylpiperazine-Oxadiazole Hybrids | Dual COX-2/5-LOX Inhibition | A549 (Lung), COLO-205 (Colon), MIA-PA-CA-2 (Pancreatic) | Compound 9d showed potent dual inhibition and demonstrated significant anti-cancer potential against multiple cell lines. nih.gov |

| Quinoxalinyl-piperazine Derivatives | Inhibition of Cell Proliferation | Various Human Cancer Cells | Compound 6r showed IC₅₀ values ranging from 6.1 to 17 nM, indicating potent inhibition of cancer cell growth. nih.gov |

| 4-ethylpiperazin-1-yl Derivatives | Cytotoxicity | A-549 (Lung), HCT-116 (Colon), MIAPaCa-2 (Pancreatic) | Synthesized compounds showed significant cytotoxic activity, with some showing IC₅₀ values comparable to the reference drug gefitinib. researchgate.net |

This table is for illustrative purposes and summarizes data from the referenced studies.

Piperazine derivatives are widely investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net They are often designed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or to block enzymes in the inflammatory cascade like cyclooxygenase (COX). nih.govnih.gov The synthesis of novel piperazine-containing molecules provides a promising avenue for the development of new treatments for inflammatory conditions. researchgate.net

The table below highlights research on piperazine derivatives with anti-inflammatory activity.

| Compound Class | Target/Mechanism | Model | Key Findings |

| Flavone-Piperazine Derivatives | Inhibition of TNF-α and IL-6 | In vitro cytokine assays | Compounds 5g , 10m , and 10n showed potent inhibitory activity against TNF-α (up to 87%) and IL-6 (up to 93%). nih.gov |

| 1,4-disubstituted Piperazines | Inhibition of Inflammation | Carrageenan-induced rat paw edema | Compounds 42-c , 42-d , and 42-h were found to be the most potent in the series, significantly reducing paw edema. researchgate.net |

| Benzhydrylpiperazine-Oxadiazole Hybrids | Dual COX-2/5-LOX Inhibition | In vitro enzyme assays | Compound 9d showed strong inhibition of COX-2 (IC₅₀ = 0.25 µM) and 5-LOX (IC₅₀ = 7.87 µM), outperforming standard drugs. nih.gov |

This table is for illustrative purposes and summarizes data from the referenced studies.

Antiviral Agents

The piperazine nucleus is a key structural component in many antiviral drugs. Its ability to interact with multiple biological targets has made it a focus of research for new antiviral therapies. Boc-protected piperazines, in particular, serve as essential intermediates in the synthesis of potent antiviral agents. For instance, 1-Boc-piperazine is a key reactant in the synthesis of diarylpyrimidine derivatives that act as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Antimicrobial Agents

Piperazine derivatives are associated with a wide array of pharmacological activities, including significant antimicrobial effects. researchgate.net The global challenge of microbial resistance necessitates the development of novel antimicrobial agents, and the piperazine scaffold is a promising starting point. researchgate.net Various studies have demonstrated that N-alkyl and N-aryl piperazine derivatives exhibit potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov

This compound serves as a versatile precursor for creating new antimicrobial compounds with defined stereochemistry. chemimpex.com The synthesis of novel piperazine derivatives often involves the reaction of the piperazine core with different heterocyclic carboxylic acids or other reactive moieties to produce compounds with enhanced biological activity. researchgate.netresearchgate.net The presence of the ethyl group on the chiral center of this compound can influence the lipophilicity and conformational flexibility of the final molecule, which are key factors in its ability to penetrate bacterial cell walls and interact with intracellular targets. Researchers can leverage this specific building block to systematically explore the structure-activity relationships of new antimicrobial candidates.

Enzyme Inhibitors and Receptor Modulators

The piperazine moiety is a common feature in drugs targeting enzymes and receptors, including kinase inhibitors and various central nervous system (CNS) receptor modulators. nih.govmdpi.com The ability of the two nitrogen atoms in the piperazine ring to engage in specific interactions makes it an ideal scaffold for arranging pharmacophoric groups in the correct orientation for binding to biological targets. nih.gov

This compound is used to synthesize selective ligands for various receptors. A notable example is its use in creating derivatives that target the α2δ-1 subunit of voltage-gated calcium channels, which are implicated in neuropathic pain. nih.gov In a study of piperazinyl bicyclic derivatives, the (S)-2-ethyl substituted compound was synthesized and evaluated for its binding affinity. This research highlights how specific substitutions on the piperazine ring, such as the C-2 ethyl group, directly modulate the pharmacological activity of the resulting molecule. nih.gov Furthermore, the general class of N-substituted piperazines has been explored as inhibitors of serotonin (B10506) and noradrenaline reuptake, demonstrating the scaffold's utility in developing treatments for depression. nih.govlookchem.com

Peptidomimetics and Peptides

Peptidomimetics are compounds designed to mimic natural peptides, offering improved stability against enzymatic degradation and better bioavailability. frontiersin.org Heterocyclic scaffolds, including piperazine and its derivatives like 2-oxopiperazine, are frequently used to create conformationally constrained peptidomimetics. nih.govnih.gov These structures can mimic the secondary structures of peptides, such as β-turns.

This compound is an ideal building block for this purpose. The Boc protecting group is standard in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of complex molecules. nih.gov The chiral center at the C-2 position, bearing an ethyl group, serves as a mimic for an amino acid side chain. Incorporating this rigid, chiral unit into a peptide backbone restricts its conformational freedom, which can lead to higher binding affinity and selectivity for the target receptor or enzyme. frontiersin.org This approach allows medicinal chemists to design potent and stable therapeutic agents that replicate the biological function of natural peptides.

Ligand Design for Metal Catalysis

In addition to its pharmaceutical applications, this compound is utilized in the field of synthetic chemistry for the design of ligands for metal catalysts. chemimpex.com Chiral ligands are essential for asymmetric catalysis, a process that enables the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The development of efficient chiral catalysts is a major focus of organic chemistry research. nih.gov C2-symmetric chiral ligands, for example, have proven highly effective in a variety of asymmetric reactions. nih.gov The stereocenter and defined structure of this compound make it a valuable component for constructing novel chiral ligands. After deprotection of the Boc group, the two nitrogen atoms of the piperazine ring can coordinate to a metal center, creating a chiral environment around it. This chiral metal complex can then catalyze reactions to produce a desired enantiomer of a product with high selectivity. The ethyl group contributes to the steric environment of the catalytic pocket, influencing the substrate's approach to the metal center and thereby enhancing the enantioselectivity of the transformation. chemimpex.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com For molecules built from the this compound scaffold, SAR studies focus on understanding how modifications to the piperazine ring and its substituents affect the pharmacological profile of the final compound.

Impact of Substitution Patterns on Pharmacological Profiles

A clear example of this is seen in the development of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov In this research, a series of derivatives were synthesized with different alkyl substitutions at the C-2 position of the piperazine ring. The study directly compared the binding affinities of compounds with 2-methyl, (S)-2-ethyl, and 2,2-dimethyl substitutions. The results demonstrated that while the 2-methyl derivatives were highly active, the (S)-2-ethyl derivative showed diminished affinity. This finding underscores the high degree of structural sensitivity in the ligand-receptor interaction and illustrates how a subtle modification from a methyl to an ethyl group can significantly alter the pharmacological profile.

| Compound Derivative | Substitution at C-2 | Relative Binding Affinity |

|---|---|---|

| 11xRS | Methyl | Highly Active |

| 11yR | (S)-Ethyl | Diminished Affinity |

| 11zR | Dimethyl | Diminished Affinity |

This sensitivity to substitution is a common theme in SAR studies. The position of substituents is also critical; for example, in some chemical series, substitution at the 2- or 3-position of a ring can be more favorable for activity than substitution at the 4-position. mdpi.com Therefore, the use of precisely substituted building blocks like this compound is essential for the rational design of new drugs, allowing chemists to fine-tune molecular structures to achieve the desired biological effect.

Exploring Chemical Space of Carbon-Substituted Piperazines

The exploration of the chemical space for carbon-substituted piperazines is a significant endeavor in medicinal chemistry, aimed at expanding the structural diversity of this privileged scaffold. While piperazine derivatives are common in pharmaceuticals, substitution is predominantly found at the nitrogen atoms. The introduction of substituents onto the carbon backbone of the piperazine ring offers a pathway to novel three-dimensional structures with potentially improved pharmacological properties.

This compound serves as a chiral building block for such explorations. The tert-butyloxycarbonyl (Boc) group at the N1 position not only protects the nitrogen during synthetic manipulations but can also direct certain chemical reactions. The ethyl group at the C2 position provides a specific stereochemical and structural starting point, from which further diversity can be generated at other positions on the ring (C3, C5, and C6).

Methodologies for the C-H functionalization of N-Boc protected piperazines, such as direct lithiation followed by reaction with an electrophile or transition-metal-catalyzed reactions, are general strategies employed to introduce substituents at the carbon atoms. In the context of this compound, these methods could theoretically be applied to generate a library of analogs. For instance, deprotonation at a carbon atom alpha to a nitrogen, followed by quenching with various electrophiles, would lead to a range of substituted piperazines.

Computational and Mechanistic Studies

Molecular Docking and Dynamics Simulations in Drug Design

While specific molecular docking and dynamics simulation studies featuring (S)-1-Boc-2-ethylpiperazine are not extensively documented in publicly available literature, the broader class of N-Boc-piperazine derivatives is a cornerstone in computational drug design. The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, and computational methods are frequently employed to predict and analyze the binding of piperazine-containing ligands to biological targets. nih.govresearchgate.netmdpi.com

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. neuroquantology.com For derivatives of the this compound scaffold, docking studies would typically involve placing the molecule into the active site of a target protein to evaluate potential binding modes and estimate the binding affinity. The Boc (tert-butyloxycarbonyl) group and the ethyl group at the chiral center would be critical determinants of the molecule's conformational preferences and its steric and electronic interactions with the receptor.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. researchgate.netnih.gov An MD simulation of a complex involving a derivative of this compound would reveal the flexibility of the ligand and the protein, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules. nih.gov These simulations are crucial for understanding the conformational dynamics of the piperazine ring and how substituents influence its interaction with biological targets. researchgate.net

The insights gained from these computational studies are instrumental in the rational design of novel therapeutics, allowing for the optimization of ligand binding affinity and selectivity.

| Computational Technique | Application in Drug Design with Piperazine Scaffolds | Key Insights |

| Molecular Docking | Predicts the binding orientation of piperazine-containing ligands within a target's active site. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps prioritize compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time to assess stability and conformational changes. | Reveals the dynamic nature of binding, the stability of the complex, and the influence of the piperazine core on ligand flexibility. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of piperazine derivatives with their biological activity. | Helps in predicting the activity of unsynthesized compounds and guides the design of more potent molecules. neuroquantology.com |

Mechanistic Insights into Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is fundamental to its successful application in synthesis. Key reactions include the protection and deprotection of the piperazine nitrogens and its participation in advanced catalytic processes.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Protection Mechanism: The introduction of the Boc group onto the nitrogen of a piperazine typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The mechanism proceeds via a nucleophilic attack of the piperazine nitrogen atom on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected piperazine and the release of tert-butanol (B103910) and carbon dioxide.

Deprotection Mechanism: The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes the carbonyl carbon more electrophilic. Subsequently, the molecule fragments to form a stable tert-butyl cation, carbon dioxide, and the protonated free amine. The formation of the gaseous CO₂ and the stable carbocation provides a strong thermodynamic driving force for the reaction.

N-Boc-piperazines can be involved in tandem reactions initiated by photocatalysis. One such process involves metallaphotoredox catalysis for the synthesis of 2-arylpiperazines, which can then undergo a subsequent kinetic resolution. acs.org

The initial step is a photocatalytic decarboxylative arylation. In this process, a photocatalyst, upon irradiation with visible light, facilitates a single-electron transfer (SET) to generate a radical intermediate from a carboxylic acid precursor. This radical can then be coupled with an aryl halide in the presence of a nickel catalyst. While this specific example begins with a precursor to form the piperazine ring, the mechanistic principles of using photocatalysis to generate radical intermediates for C-C bond formation are broadly applicable to the functionalization of existing N-Boc-piperazine scaffolds. nsf.gov

These reactions often proceed through a series of catalytic cycles involving the photocatalyst (e.g., an iridium or ruthenium complex) and a transition metal co-catalyst (e.g., nickel). The photocatalyst absorbs light and initiates the radical formation, while the transition metal catalyst facilitates the cross-coupling step.

Stereochemical Control Mechanisms

The synthesis of enantiopure this compound and other 2-substituted piperazines relies on precise stereochemical control. A powerful method for achieving this is the asymmetric deprotonation (lithiation) of an N-Boc-piperazine followed by trapping with an electrophile. beilstein-journals.orgnih.govresearchgate.net

This method often employs a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, most notably (-)-sparteine (B7772259) or a (+)-sparteine surrogate. beilstein-journals.orgnih.gov The mechanism for achieving stereocontrol is as follows:

Complex Formation: The s-BuLi and the chiral diamine ligand (e.g., (-)-sparteine) form a chiral complex.

Asymmetric Deprotonation: This chiral complex selectively abstracts one of the two diastereotopic protons at the C2 position of the N-Boc-piperazine ring. The choice of which proton is removed is dictated by the stereochemistry of the ligand, leading to the formation of a configurationally stable α-lithio-N-Boc-piperazine intermediate. The stability of this organolithium species at low temperatures is crucial for maintaining its stereochemical integrity. acs.org

Electrophilic Quench: The lithiated intermediate is then quenched with an electrophile (e.g., an alkyl halide). This step proceeds with retention of configuration at the carbon center, resulting in the formation of the α-substituted piperazine with high enantiomeric excess. beilstein-journals.orgresearchgate.net

In situ IR spectroscopy has been a valuable tool for studying these reactions, allowing for the optimization of reaction times and providing insights into side reactions, such as ring fragmentation. nih.govresearchgate.netwhiterose.ac.uk The choice of the N-substituent on the distal nitrogen and the nature of the electrophile have been found to be critical factors affecting the yield and enantioselectivity of the reaction. nih.govresearchgate.net

| Reagent/Technique | Role in Stereochemical Control | Mechanistic Detail |

| s-BuLi/(-)-Sparteine | Chiral base complex for asymmetric deprotonation. beilstein-journals.org | Forms a chiral complex that selectively removes a specific proton at the C2 position, creating a configurationally stable lithiated intermediate. nih.govresearchgate.net |

| Electrophile | Traps the organolithium intermediate. | Reacts with the lithiated carbon with retention of configuration to form the desired enantiomerically enriched product. whiterose.ac.uk |

| In situ IR Spectroscopy | Reaction monitoring and optimization. whiterose.ac.uk | Allows for real-time observation of the formation of the lithiated intermediate and helps to identify and minimize side reactions. nih.gov |

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure chiral piperazines has spurred significant research into novel synthetic methodologies that are both efficient and environmentally conscious. rsc.org A primary goal is to move beyond traditional multi-step syntheses, which often involve costly reagents and generate substantial waste, towards more streamlined and sustainable alternatives. chemicalbook.comnbinno.com

Key research trends include:

Catalytic Asymmetric Synthesis : Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives has emerged as a powerful method for producing chiral piperazin-2-ones, which can be readily converted to chiral piperazines like (S)-1-Boc-2-ethylpiperazine without loss of optical purity. dicp.ac.cnrsc.org This approach offers high diastereoselectivities and enantioselectivities. Another strategy involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, enabling the highly enantioselective synthesis of 2-substituted piperidines. nih.govresearchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis represents a significant advance, allowing for the C–H functionalization of piperazines under mild conditions. encyclopedia.pubresearchgate.net This technique can be used for arylation, vinylation, and alkylation, often employing iridium-based complexes or more sustainable organic photocatalysts like acridinium (B8443388) salts. encyclopedia.pubmdpi.com These methods are particularly promising due to their potential for automation and integration into flow chemistry systems. researchgate.netmdpi.com

One-Pot and Streamlined Procedures : Researchers have developed simplified one-pot, one-step synthetic procedures for preparing monosubstituted piperazines, avoiding the need for complex protection-deprotection sequences. nih.gov Similarly, methods like the Stannyl (B1234572) Amine Protocol (SnAP) allow for the facile, one-step synthesis of C-substituted piperazines from aldehydes and specialized tin-based reagents, with recent developments focusing on creating a more efficient catalytic variant. ethz.ch

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Uses palladium catalysts to hydrogenate pyrazin-2-ols. | High enantioselectivity; products are easily converted to chiral piperazines. | dicp.ac.cnrsc.org |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst (e.g., Iridium or organic dyes) for C-H functionalization. | Mild reaction conditions; high functional group tolerance; suitable for late-stage functionalization. | encyclopedia.pubmdpi.com |

| Catalytic SnAP Reagent Cyclization | Catalytic copper-mediated cyclization of aldehydes and SnAP reagents. | Operationally simple; provides one-step access to C-substituted piperazines; catalytic process is more efficient. | ethz.ch |

| One-Pot Synthesis | Direct synthesis from a protonated piperazine (B1678402) without protecting groups, using heterogeneous catalysis. | Cost-effective; simplified procedure with high yields and purity. | nih.gov |

Exploration of Novel Pharmacological Targets

The this compound moiety is a "privileged structure" in drug discovery, frequently appearing in agents targeting a wide range of diseases. rsc.orgnih.gov Its unique three-dimensional shape and the basicity of its nitrogen atoms allow it to interact with various biological targets, making it an invaluable scaffold for developing new therapeutic agents. nih.govchemimpex.com

Future research is focused on leveraging this scaffold to address new and challenging pharmacological targets:

Neurological and Psychiatric Disorders : As a versatile building block, this compound is crucial in the design of novel therapeutic agents for neuropharmacology. chemimpex.com Research is ongoing to synthesize derivatives that can modulate complex targets, including dual-affinity ligands for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A) receptors, which are implicated in psychiatric disorders. chemicalbook.comnbinno.com

Oncology and Virology : The piperazine ring is a key component of numerous blockbuster drugs, including anticancer agents like Imatinib and antiviral drugs for HIV. researchgate.netresearchgate.net The introduction of specific substituents on the piperazine carbon atoms, a feature enabled by starting materials like this compound, allows for the exploration of new chemical space and the development of next-generation kinase inhibitors or viral entry inhibitors. rsc.orgresearchgate.netnih.gov

Targeting Protein-Protein Interactions : The rigid, chiral structure of the ethylpiperazine core can serve as a template for designing molecules that disrupt challenging protein-protein interactions, which are often considered "undruggable." This opens up new avenues for treating diseases driven by such interactions.

Advanced Functionalization Techniques

To rapidly generate diverse libraries of drug candidates, chemists are developing advanced techniques to modify the this compound core. The focus is on methods that allow for precise, selective, and late-stage modifications of complex molecules. wikipedia.orgresearchgate.net

Prominent functionalization strategies include:

Direct C–H Functionalization : This has become a central theme in modern organic synthesis. researchgate.netmdpi.com For N-Boc-protected piperazines, direct α-C–H lithiation followed by trapping with an electrophile is a powerful method to introduce substituents onto the carbon skeleton. mdpi.comnih.gov This avoids the need for pre-functionalized starting materials.

Asymmetric and Regioselective Functionalization : The development of chiral ligands, such as (-)-sparteine (B7772259) and its surrogates, enables the enantioselective α-functionalization of N-Boc-piperazines through asymmetric lithiation-trapping sequences. nih.govresearchgate.netresearchgate.net Furthermore, by carefully selecting the ligands for a palladium catalyst, researchers can control the position of functionalization (regioselectivity) on the piperazine ring during cross-coupling reactions. nih.gov